molecular formula C8H16BrN B13490825 3-(Bromomethyl)-1-(propan-2-yl)pyrrolidine

3-(Bromomethyl)-1-(propan-2-yl)pyrrolidine

Cat. No.: B13490825
M. Wt: 206.12 g/mol
InChI Key: GETGPMUBCWOGTD-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-(propan-2-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound features a bromomethyl group attached to the third carbon of the pyrrolidine ring and an isopropyl group attached to the first carbon. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1-(propan-2-yl)pyrrolidine typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(propan-2-yl)pyrrolidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also help in scaling up the production while maintaining consistency and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-(propan-2-yl)pyrrolidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include alcohols and ketones.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

3-(Bromomethyl)-1-(propan-2-yl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of brominated compounds on biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-(propan-2-yl)pyrrolidine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The isopropyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)-2-methylpyrrolidine: Similar structure but with a methyl group instead of an isopropyl group.

    3-(Chloromethyl)-1-(propan-2-yl)pyrrolidine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Bromomethyl)-1-(methyl)pyrrolidine: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

3-(Bromomethyl)-1-(propan-2-yl)pyrrolidine is unique due to the presence of both a bromomethyl group and an isopropyl group. This combination provides distinct reactivity patterns and steric effects, making it a valuable compound for various synthetic applications.

Properties

IUPAC Name

3-(bromomethyl)-1-propan-2-ylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrN/c1-7(2)10-4-3-8(5-9)6-10/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETGPMUBCWOGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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